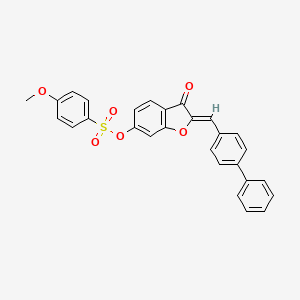![molecular formula C19H21Cl2N3O3S B12193287 N-(4-{[4-(2,4-dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B12193287.png)
N-(4-{[4-(2,4-dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(2,4-dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a 2,4-dichlorobenzyl group and a sulfonylphenylacetamide moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(2,4-dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2,4-dichlorobenzyl chloride under basic conditions to form the 2,4-dichlorobenzylpiperazine intermediate.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Acetylation: Finally, the sulfonylated intermediate undergoes acetylation with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(2,4-dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-{[4-(2,4-dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and neuroprotective effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-{[4-(2,4-dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure but lacks the sulfonyl group.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Contains a sulfamoyl group instead of the sulfonyl group.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Similar structure but without the 2,4-dichlorobenzyl substitution.
Uniqueness
N-(4-{[4-(2,4-dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to the presence of both the 2,4-dichlorobenzyl and sulfonyl groups, which confer distinct chemical properties and biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H21Cl2N3O3S |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
N-[4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C19H21Cl2N3O3S/c1-14(25)22-17-4-6-18(7-5-17)28(26,27)24-10-8-23(9-11-24)13-15-2-3-16(20)12-19(15)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
InChI Key |
ALXPAJFAGNPOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B12193205.png)
![2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide](/img/structure/B12193212.png)
![1-(2,4-Dihydroxyphenyl)-2-(2-methyl-6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)ethan-1-one](/img/structure/B12193216.png)
![N-[(2E)-3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B12193223.png)
![11-(4-tert-butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one](/img/structure/B12193235.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B12193239.png)
![6-((2E)-3-phenylprop-2-enyloxy)-2-[(5-bromo-2-methoxyphenyl)methylene]benzo[b] furan-3-one](/img/structure/B12193249.png)
![N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12193261.png)
![N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12193265.png)
![N-{3-acetyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}butanamide](/img/structure/B12193267.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B12193268.png)
![N,N-diethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B12193269.png)


